molecular formula C19H24N2O5S B11622729 N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

Cat. No.: B11622729
M. Wt: 392.5 g/mol
InChI Key: ZALNWSPEUAQOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the reaction of 4-methoxyphenyl ethyl bromide with a suitable nucleophile to form the intermediate.

    Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide derivative.

    Acetamide Formation: Finally, the sulfonamide derivative is reacted with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and sulfonamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H24N2O5S/c1-25-16-10-8-15(9-11-16)12-13-20-19(22)14-21(27(3,23)24)17-6-4-5-7-18(17)26-2/h4-11H,12-14H2,1-3H3,(H,20,22)

InChI Key

ZALNWSPEUAQOKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.